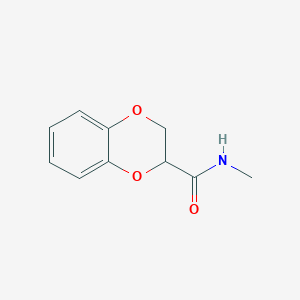
ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.27958 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate typically involves the reaction of isoquinoline derivatives with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the isoquinoline attacks the carbon atom of the ethyl bromoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines or alcohols .
科学的研究の応用
Ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- Ethyl 3,4-dihydroisoquinolin-2(1H)-ylacetate
- Ethyl 3,4-dihydroisoquinolin-2(1H)-ylcarboxylate
- Ethyl 3,4-dihydroisoquinolin-2(1H)-ylmethanol
Uniqueness
Ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-17-13(16)12(15)14-8-7-10-5-3-4-6-11(10)9-14/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLIIZKTFZSALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine;oxalic acid](/img/structure/B7764476.png)

![N-[(2-methoxyphenyl)methyl]cyclopentanamine;oxalic acid](/img/structure/B7764494.png)
![1-(3-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine;oxalic acid](/img/structure/B7764498.png)



![2-sulfanyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7764523.png)



![dimethyl 5-[(1,3-dioxoinden-2-ylidene)methylamino]benzene-1,3-dicarboxylate](/img/structure/B7764559.png)


